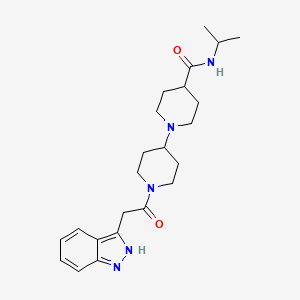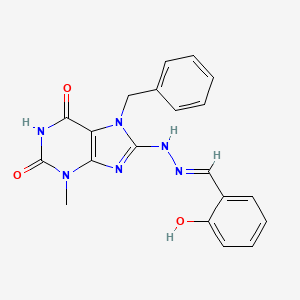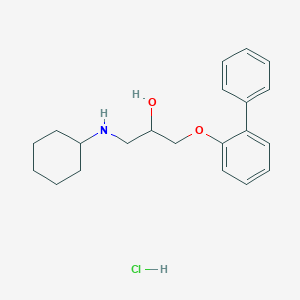
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as BI-1356, is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating glucose metabolism. BI-1356 has been developed as a potential treatment for type 2 diabetes.
作用機序
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide works by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to reduce postprandial glucose excursions and improve beta-cell function.
実験室実験の利点と制限
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has several advantages as a tool for studying the role of DPP-4 in glucose metabolism. It is a specific inhibitor of DPP-4 and does not affect other enzymes or receptors. It is also orally bioavailable and has a long half-life, making it suitable for chronic dosing in animal models. However, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has some limitations as a tool for studying DPP-4. It is a small molecule inhibitor and may not fully recapitulate the effects of genetic knockdown or knockout of DPP-4. It also has off-target effects at higher concentrations, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide and DPP-4 inhibition. One area of interest is the effects of DPP-4 inhibition on cardiovascular outcomes in patients with type 2 diabetes. Another area of interest is the potential use of DPP-4 inhibitors as a treatment for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, there is interest in developing more selective DPP-4 inhibitors that target specific isoforms of the enzyme or have improved pharmacokinetic properties.
合成法
The synthesis of 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been described in a patent application by Boehringer Ingelheim, the company that developed the compound. The synthesis involves several steps, including the reaction of 1H-indazole-3-carboxylic acid with isopropylamine to form the corresponding amide, followed by coupling with 4-bromo-1,4'-bipiperidine-1-carboxylic acid and subsequent reduction of the resulting amide using a palladium catalyst.
科学的研究の応用
1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, 1'-(1H-indazol-3-ylacetyl)-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
特性
IUPAC Name |
1-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-16(2)24-23(30)17-7-11-27(12-8-17)18-9-13-28(14-10-18)22(29)15-21-19-5-3-4-6-20(19)25-26-21/h3-6,16-18H,7-15H2,1-2H3,(H,24,30)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCVWOOVACOSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6126725.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B6126730.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)


![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)

![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)